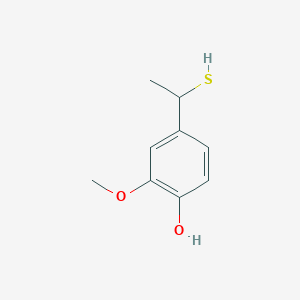
2-Methoxy-4-(1-sulfanylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(1-sulfanylethyl)phenol: is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.25538 g/mol It is a phenolic compound characterized by the presence of a methoxy group and a sulfanylethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-sulfanylethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-hydroxyacetophenone, the compound can be synthesized through a series of steps including bromination, methoxide-bromide exchange, and reduction . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like hydrogenation catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts.
化学反応の分析
Types of Reactions
2-Methoxy-4-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The methoxy and sulfanylethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
2-Methoxy-4-(1-sulfanylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-4-(1-sulfanylethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and sulfanylethyl groups may modulate its activity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(1-propenyl)phenol: Similar structure but with a propenyl group instead of a sulfanylethyl group.
4-(2-Methoxyethyl)phenol: Contains a methoxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methoxy-4-(1-sulfanylethyl)phenol is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
2-Methoxy-4-(1-sulfanylethyl)phenol, also known as 4-Methoxy-2-(1-sulfanylethyl)phenol, is an organic compound characterized by its phenolic structure, which includes a methoxy group and a sulfanylethyl substituent. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C10H12O2S
- Molecular Weight : Approximately 198.29 g/mol
- Structure : The compound features a para-methoxy group (-OCH₃) relative to the hydroxyl group (-OH) on the aromatic ring, enhancing its chemical reactivity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. In vitro studies have reported its effectiveness in inhibiting the growth of both bacterial and fungal strains. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to reduce cell viability in pancreatic cancer cell lines by inhibiting key proteins involved in cell proliferation and migration, such as PCNA (proliferating cell nuclear antigen) and FAK (focal adhesion kinase) . This suggests that the compound could serve as a promising candidate for cancer therapeutics.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a strong correlation between the compound's structure and its ability to neutralize free radicals, confirming its potential as a natural antioxidant .
Antimicrobial Efficacy
In another investigation, extracts containing this compound were tested against common bacterial strains such as E. coli and S. aureus. The results showed significant inhibition zones, indicating effective antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to assess the potency of the compound against these pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Antimicrobial Mechanism : It may inhibit enzyme activity or disrupt membrane integrity in microbial cells.
- Anticancer Mechanism : By modulating signaling pathways related to cell growth and apoptosis, it can induce cell cycle arrest in cancer cells .
特性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
2-methoxy-4-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12O2S/c1-6(12)7-3-4-8(10)9(5-7)11-2/h3-6,10,12H,1-2H3 |
InChIキー |
ZRWUXVREKSDURM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















